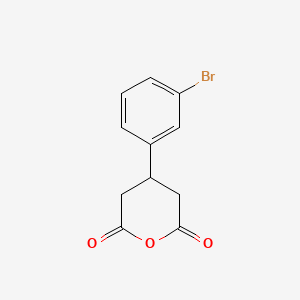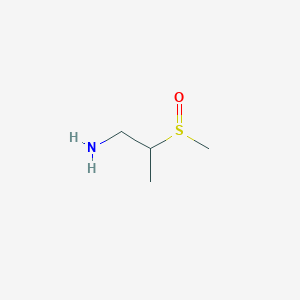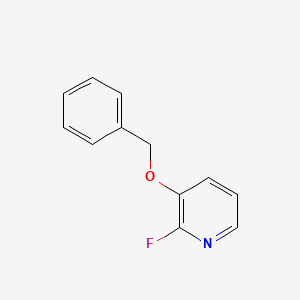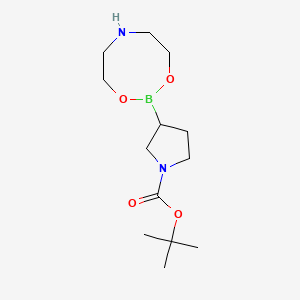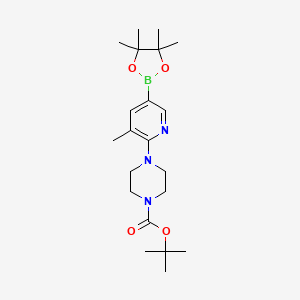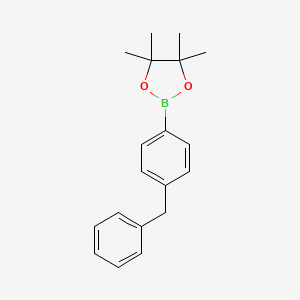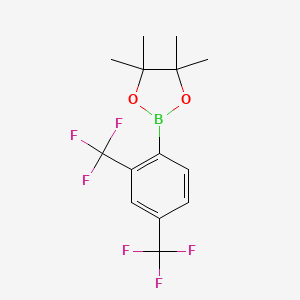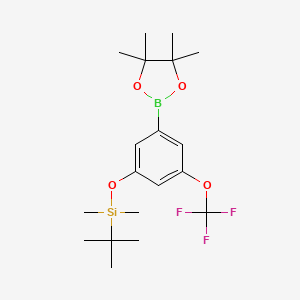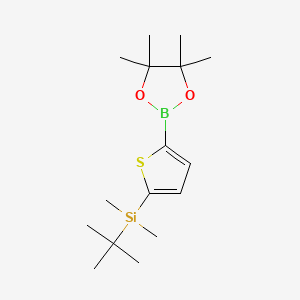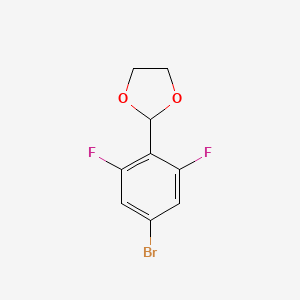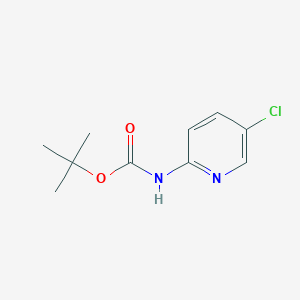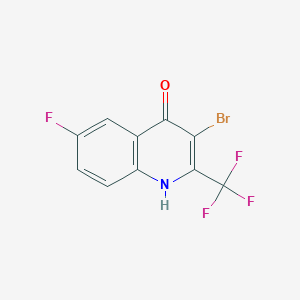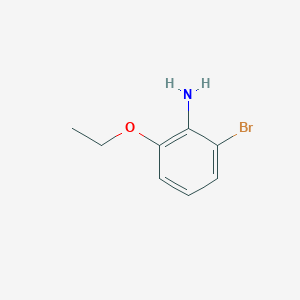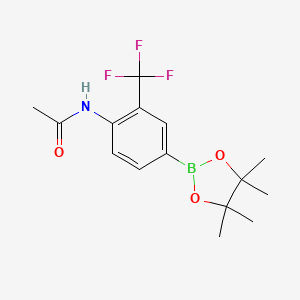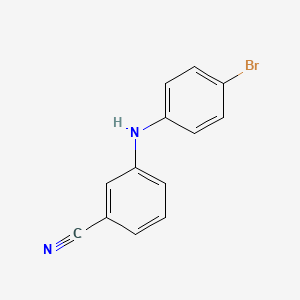
N-(4-Bromophenyl-N-(3-cyanophenyl)amine
描述
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is a chemical compound with the CAS Number: 458550-45-3 . Its molecular formula is C13H9BrN2 and has a molecular weight of 273.13 . The IUPAC name for this compound is 3-(4-bromoanilino)benzonitrile .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl-N-(3-cyanophenyl)amine” consists of a bromophenyl group (C6H4Br) and a cyanophenyl group (C6H4CN) connected by an amine group (NH). The InChI code for this compound is 1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H .Physical And Chemical Properties Analysis
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has a density of 1.5g/cm3 and a boiling point of 386.8ºC at 760 mmHg .科学研究应用
Specific Scientific Field
Summary of the Application
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has been used in the synthesis of derivatives that have shown promising antimicrobial and antiproliferative activities .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Proteomics Research
Specific Scientific Field
Summary of the Application
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of other compounds or as a reagent in various biochemical reactions.
Methods of Application or Experimental Procedures
The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. It could be used in the synthesis of other compounds or as a reagent in various biochemical reactions .
Results or Outcomes
The outcomes of its use in proteomics research can also vary widely. It could contribute to the discovery of new proteins, the study of protein function, or the development of new techniques in protein analysis .
Synthesis of Optically Active Polymers
Specific Scientific Field
Summary of the Application
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has been used in the synthesis of optically active polymers . Optically active polymers are a type of polymer that can rotate the plane of polarized light, which makes them useful in a variety of applications, including the production of certain types of displays and sensors.
Methods of Application or Experimental Procedures
In one example, “N-(4-Bromophenyl-N-(3-cyanophenyl)amine” was used in a reaction with 4-cyanophenyl-3-carbazolyl-diazene, trans-cyclohexanediamine, and air-stable CuI in the presence of K2CO3 .
Results or Outcomes
The result of this reaction was the synthesis of a new type of optically active polymer . The specific properties and potential applications of this polymer would depend on the details of its structure and the way it interacts with light.
Biological Potential of Indole Derivatives
Specific Scientific Field
Summary of the Application
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Methods of Application or Experimental Procedures
The specific methods of application in pharmaceutical research can vary widely depending on the particular experiment or study. It could be used in the synthesis of other compounds or as a reagent in various biochemical reactions .
Results or Outcomes
The outcomes of its use in pharmaceutical research can also vary widely. It could contribute to the discovery of new drugs, the study of drug function, or the development of new techniques in drug analysis .
Synthesis of Antimicrobial and Anticancer Drug Derivatives
Specific Scientific Field
Summary of the Application
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has been used in the synthesis of derivatives that have shown promising antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Results or Outcomes
The results revealed that the synthesized compounds have promising antimicrobial and anticancer activities .
Proteomics Research
Specific Scientific Field
Summary of the Application
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of other compounds or as a reagent in various biochemical reactions.
Methods of Application or Experimental Procedures
The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. It could be used in the synthesis of other compounds or as a reagent in various biochemical reactions .
Results or Outcomes
The outcomes of its use in proteomics research can also vary widely. It could contribute to the discovery of new proteins, the study of protein function, or the development of new techniques in protein analysis .
安全和危害
属性
IUPAC Name |
3-(4-bromoanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBAHWVBIOSXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654190 | |
| Record name | 3-(4-Bromoanilino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl-N-(3-cyanophenyl)amine | |
CAS RN |
458550-45-3 | |
| Record name | 3-[(4-Bromophenyl)amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458550-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromoanilino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



